3-Bromoisoquinoline-1-carbonitrile
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Overview
Description
3-Bromoisoquinoline-1-carbonitrile is an organic compound with the molecular formula C10H5BrN2. It belongs to the class of isoquinoline derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a bromine atom at the third position and a cyano group at the first position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Buchwald–Hartwig amination reaction, which couples 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol using a palladium catalyst (Pd(dba)2) with BINAP and cesium carbonate in tetrahydrofuran (THF) as the solvent .
Industrial Production Methods: Industrial production of 3-Bromoisoquinoline-1-carbonitrile often involves large-scale optimization of the Buchwald–Hartwig amination reaction. This process requires careful selection of catalysts and stoichiometry to ensure high yield and purity while maintaining low levels of residual palladium .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the isoquinoline ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted isoquinolines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
3-Bromoisoquinoline-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromoisoquinoline-1-carbonitrile involves its interaction with molecular targets in biological systems. The bromine and cyano groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The compound can modulate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-Bromoisoquinoline: Lacks the cyano group, making it less reactive in certain chemical reactions.
1-Isoquinolinecarbonitrile: Lacks the bromine atom, affecting its overall reactivity and applications.
6-Bromoisoquinoline-1-carbonitrile: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications
Uniqueness: 3-Bromoisoquinoline-1-carbonitrile is unique due to the presence of both bromine and cyano groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C10H5BrN2 |
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Molecular Weight |
233.06 g/mol |
IUPAC Name |
3-bromoisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-10-5-7-3-1-2-4-8(7)9(6-12)13-10/h1-5H |
InChI Key |
GLDVOLDFMBGAJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C#N)Br |
Origin of Product |
United States |
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